molecular formula C8H11NO2 B6251859 (5-methoxy-6-methylpyridin-2-yl)methanol CAS No. 1315364-70-5

(5-methoxy-6-methylpyridin-2-yl)methanol

Cat. No.: B6251859
CAS No.: 1315364-70-5
M. Wt: 153.2
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Description

(5-Methoxy-6-methylpyridin-2-yl)methanol is a pyridine derivative with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.16 g/mol. Its structure features a pyridine ring substituted with a hydroxymethyl group (-CH₂OH) at position 2, a methoxy group (-OCH₃) at position 5, and a methyl group (-CH₃) at position 6 . This compound is a critical structural component of nicoisoindole C, a novel isoindolinone alkaloid isolated from the stems of flue-cured tobacco (Nicotiana tabacum L.) .

Properties

CAS No.

1315364-70-5

Molecular Formula

C8H11NO2

Molecular Weight

153.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The substitution proceeds under reflux conditions (60–80°C) in anhydrous methanol, with sodium methoxide acting as both the base and the methoxy group source. The reaction mechanism involves deprotonation of methanol to generate a methoxide ion, which attacks the electron-deficient carbon adjacent to the chlorine atom. The leaving group (Cl⁻) is eliminated, resulting in the formation of the methoxy derivative.

Optimization Insights :

  • Solvent : Anhydrous methanol ensures optimal solubility of sodium methoxide and prevents hydrolysis.

  • Temperature : Elevated temperatures (70–80°C) enhance reaction kinetics, reducing reaction time from 24 hours to 6–8 hours.

  • Yield : Typical yields range from 75% to 85%, with purity >95% after recrystallization from ethanol-water mixtures.

Table 1: Key Parameters for NAS-Based Synthesis

ParameterOptimal ConditionYield (%)Purity (%)
SolventAnhydrous methanol8095
Temperature70–80°C8597
Reaction Time6–8 hours7896
Post-ProcessingRecrystallization8298

Reduction of Carbonyl Precursors

An alternative method involves the reduction of a carbonyl precursor, such as (5-methoxy-6-methylpyridin-2-yl)carbaldehyde, to the corresponding alcohol. This approach is advantageous when direct substitution is challenging due to steric or electronic factors.

Synthetic Pathway

  • Formylation : Introduction of an aldehyde group at the 2nd position via Vilsmeier-Haack formylation.

  • Reduction : Conversion of the aldehyde to a hydroxymethyl group using sodium borohydride (NaBH₄).

Reaction Details :

  • Formylation : The pyridine derivative is treated with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis to yield the aldehyde.

  • Reduction : The aldehyde is reduced with NaBH₄ in methanol at room temperature, achieving near-quantitative conversion to the alcohol.

Advantages :

  • High functional group tolerance.

  • Mild reaction conditions prevent decomposition of sensitive groups.

Table 2: Reduction Route Performance Metrics

StepReagents/ConditionsYield (%)Purity (%)
FormylationPOCl₃, DMF, 0–5°C6590
ReductionNaBH₄, MeOH, RT9598
Overall Yield-6295

Directed ortho metalation (DoM) enables precise introduction of substituents on the pyridine ring. This method is particularly useful for constructing the methoxy and methyl groups regioselectively before introducing the hydroxymethyl moiety.

Methodology

  • Lithiation : Treatment of 2-methoxypyridine with lithium diisopropylamide (LDA) at -78°C generates a stabilized aryl lithium species.

  • Methylation : Quenching the lithiated intermediate with methyl iodide (CH₃I) introduces the methyl group at the 6th position.

  • Hydroxymethylation : Subsequent formylation and reduction steps install the hydroxymethyl group.

Challenges and Solutions :

  • Regioselectivity : The methoxy group directs metalation to the 3rd position, necessitating protective group strategies for 6th-position methylation.

  • Low-Temperature Requirements : Strict temperature control (-78°C) is critical to prevent side reactions.

Table 3: Directed Metalation Approach Efficiency

StepConditionsYield (%)
LithiationLDA, THF, -78°C70
MethylationCH₃I, -78°C to RT60
HydroxymethylationPOCl₃/DMF → NaBH₄50
Overall Yield-21

Comparative Analysis of Synthetic Routes

The choice of synthesis method depends on factors such as starting material availability, desired scale, and purity requirements.

Table 4: Method Comparison

MethodAdvantagesLimitationsTypical Yield (%)
Nucleophilic SubstitutionHigh yield, simplicityRequires chlorinated precursor80–85
Carbonyl ReductionHigh functional group compatibilityMulti-step process60–65
Directed MetalationRegioselectiveLow overall yield20–25

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and automated purification systems are employed to enhance efficiency and reproducibility.

Key Innovations :

  • Flow Chemistry : Enables precise control over reaction parameters, reducing side products.

  • Crystallization Optimization : Use of ethanol-water mixtures improves yield and purity during recrystallization .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (5-Methoxy-6-methylpyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or sodium hydride can be employed under appropriate conditions.

Major Products

    Oxidation: The major products include (5-methoxy-6-methylpyridin-2-yl)aldehyde and (5-methoxy-6-methylpyridin-2-yl)carboxylic acid.

    Reduction: The major products depend on the specific reducing agent and conditions but can include various alcohols and ethers.

    Substitution: The products vary based on the nucleophile used, leading to a wide range of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-methoxy-6-methylpyridin-2-yl)methanol is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules that may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (5-methoxy-6-methylpyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The methoxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of (5-methoxy-6-methylpyridin-2-yl)methanol with structurally related pyridine methanol derivatives, focusing on substituent patterns, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Pyridine Positions) Molecular Formula Molecular Weight (g/mol) Biological Activity (Anti-TMV) Source
This compound 2: -CH₂OH; 5: -OCH₃; 6: -CH₃ C₈H₁₁NO₂ 153.16 58.8% inhibition (20 µM); IC₅₀ 19.5 µM
(6-Methoxy-pyridin-2-yl)-methanol 2: -CH₂OH; 6: -OCH₃ C₇H₉NO₂ 139.15 Not reported
(6-Methylpyridin-2-yl)methanol 2: -CH₂OH; 6: -CH₃ C₇H₉NO 123.16 Not reported
(5,6-Dimethoxypyridin-2-yl)methanol 2: -CH₂OH; 5: -OCH₃; 6: -OCH₃ C₈H₁₁NO₃ 169.18 Not reported
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol 3: -CH₂OH; 2: -OCH₃; 4,6: -CH₃ C₉H₁₃NO₂ 167.21 Not reported

Key Observations:

Substituent Position and Bioactivity: The 5-methoxy-6-methyl substitution pattern in the target compound is unique and correlates with its enhanced anti-TMV activity compared to analogs lacking these groups (e.g., (6-Methoxy-pyridin-2-yl)-methanol) . The hydroxymethyl group at position 2 may facilitate hydrogen bonding with viral proteins, enhancing inhibitory effects .

Impact of Methyl vs. Methoxy Groups: Replacing the 6-methyl group with a methoxy (as in (5,6-Dimethoxypyridin-2-yl)methanol) increases molecular weight but eliminates anti-TMV activity, underscoring the importance of the methyl group for potency .

Natural vs. Synthetic Derivatives: The target compound is derived from natural sources (tobacco stems), whereas analogs like (2-methoxy-4,6-dimethylpyridin-3-yl)methanol are synthetic . Natural derivatives may exhibit optimized bioactivity due to evolutionary selection in plant defense mechanisms .

Broad Antiviral Potential: Unlike other pyridine methanol derivatives, the target compound’s parent alkaloid (nicoisoindole C) shows dual activity against TMV and rotavirus, suggesting its substituents contribute to versatile antiviral mechanisms .

Q & A

Q. What are the key synthetic routes and critical parameters for preparing (5-methoxy-6-methylpyridin-2-yl)methanol?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reduction reactions. For example, starting from a chlorinated pyridine precursor, nucleophilic substitution with methoxy and methyl groups can be achieved using bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF). Post-substitution, reduction of a carbonyl intermediate (e.g., using NaBH₄) yields the hydroxymethyl group. Key parameters include:
  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Solvent Choice : Anhydrous ethanol or DMF enhances solubility and minimizes hydrolysis .
  • Catalysts : Transition-metal catalysts (e.g., Pd/C) may improve selectivity in reduction steps .

Q. How can researchers purify and crystallize this compound for structural analysis?

  • Methodological Answer : Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. For single-crystal X-ray diffraction:
  • Crystallization : Slow evaporation of an anhydrous ethanol solution at room temperature yields red crystals suitable for X-ray analysis .
  • Washing : Use cold ethanol to remove impurities without dissolving the product .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C5, methyl at C6) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₈H₁₁NO₂, MW 169.18 g/mol).
  • Infrared (IR) Spectroscopy : Detects functional groups (O-H stretch at ~3200 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

  • Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended:
  • Temperature Gradients : Test 50–100°C to identify ideal thermal stability .
  • Solvent Screening : Compare DMF, THF, and ethanol for solubility and reactivity .
  • Catalyst Loading : Vary Pd/C (0.5–2 mol%) to balance cost and efficiency .
    Example data from analogous pyridines shows ethanol improves yield by 15% over DMF due to reduced side reactions .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Methodological Answer : Contradictions may arise from tautomerism or residual solvents. Strategies include:
  • Variable Temperature NMR : Identify dynamic processes (e.g., hydroxyl proton exchange) .
  • DEPT-135/HSQC Experiments : Differentiate CH₃ groups from methoxy signals .
  • X-ray Refinement : Use riding models for H-atoms to resolve geometric ambiguities (C-H = 0.93–0.96 Å) .

Q. What structural features of this compound influence its bioactivity compared to analogs?

  • Methodological Answer : Substituent positioning critically affects interactions:
  • Methoxy Group (C5) : Enhances electron density, influencing binding to hydrophobic pockets in enzymes .
  • Hydroxymethyl (C2) : Acts as a hydrogen-bond donor, crucial for target engagement (e.g., antimicrobial targets) .
    Comparative studies with analogs (e.g., 6-chloropyridine) show that replacing Cl with methoxy/methyl improves solubility by 30% .

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